molecular formula C15H19NO2 B2866130 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1024052-49-0

3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No.: B2866130
CAS No.: 1024052-49-0
M. Wt: 245.322
InChI Key: QDJHGRRRIABEAS-UHFFFAOYSA-N
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Description

3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound that features a cyclohexene ring substituted with an ethoxyphenylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 4-ethoxyaniline with 5-methylcyclohex-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Ethyl (2Z)-2-cyano-3-((4-ethoxyphenyl)amino)prop-2-enoate

Uniqueness

Compared to similar compounds, 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one stands out due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-ethoxyanilino)-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-18-15-6-4-12(5-7-15)16-13-8-11(2)9-14(17)10-13/h4-7,10-11,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJHGRRRIABEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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